molecular formula C10H5BrCl2N2 B6263501 4-(3-bromophenyl)-2,6-dichloropyrimidine CAS No. 1482575-55-2

4-(3-bromophenyl)-2,6-dichloropyrimidine

Cat. No. B6263501
CAS RN: 1482575-55-2
M. Wt: 304
InChI Key:
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of chemical reactions .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

Target of Action

Related compounds such as pyrazolines and their derivatives have been reported to have various biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .

Mode of Action

For example, some compounds have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

Related compounds have been reported to affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and oxidative stress . This can lead to the formation of unstable molecules such as malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .

Result of Action

Related compounds have been reported to cause various effects, such as behavioral changes and movement impairment due to the inhibition of ache activity . They have also been associated with cellular and tissue oxidative injury due to the overexpression of ROS and oxidative stress .

Action Environment

The success of related compounds in suzuki–miyaura cross-coupling reactions has been attributed to a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-bromophenyl)-2,6-dichloropyrimidine involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate to form 3-(3-bromophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one, which is then reacted with guanidine hydrochloride and sodium methoxide to yield the final product.", "Starting Materials": ["3-bromobenzaldehyde", "ethyl acetoacetate", "guanidine hydrochloride", "sodium methoxide"], "Reaction": ["Step 1: React 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst to form 3-(3-bromophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one.", "Step 2: React 3-(3-bromophenyl)-1-(ethoxycarbonyl)prop-2-en-1-one with guanidine hydrochloride and sodium methoxide to form 4-(3-bromophenyl)-2,6-dichloropyrimidine."] }

CAS RN

1482575-55-2

Product Name

4-(3-bromophenyl)-2,6-dichloropyrimidine

Molecular Formula

C10H5BrCl2N2

Molecular Weight

304

Purity

95

Origin of Product

United States

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